molecular formula C11H11N5 B194974 N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine CAS No. 91147-43-2

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine

Numéro de catalogue: B194974
Numéro CAS: 91147-43-2
Poids moléculaire: 213.24 g/mol
Clé InChI: PVKUNRLEOHFACD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine ( 91147-43-2), with a molecular formula of C11H11N5 and a molecular weight of 213.24 g/mol, is a significant chemical compound in pharmaceutical research . This compound is primarily recognized in the scientific community as Brimonidine Impurity A (or Brimonidine EP Impurity A), making it a critical reference standard in the analysis and quality control of Brimonidine drug substances and products . Brimonidine is a well-established alpha-2 adrenoceptor agonist used as an antiglaucoma agent . The study of this impurity is essential for ensuring the safety, efficacy, and quality of pharmaceutical formulations, providing researchers with a validated benchmark for analytical methods. The broader chemical class of 4,5-dihydro-1H-imidazol-2-yl amines is of considerable research interest due to their activity as agonists at imidazoline and alpha-2 adrenergic receptors, which are key targets in cardiovascular and metabolic diseases . Compounds like Moxonidine, a centrally acting antihypertensive drug, share this structural motif and act through this mechanism . As such, this compound also serves as a valuable chemical intermediate and building block in medicinal chemistry for the synthesis and development of new receptor-targeting molecules. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-2-9-10(13-4-3-12-9)7-8(1)16-11-14-5-6-15-11/h1-4,7H,5-6H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKUNRLEOHFACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436663
Record name N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91147-43-2
Record name N-(4,5-Dihydro-1H-imidazol-2-yl)-6-quinoxalinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091147432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-6-QUINOXALINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K3E87REH7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski method is a classical multicomponent reaction for synthesizing imidazole derivatives. For N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, this approach involves the condensation of:

  • 1,2-Dicarbonyl precursor : Quinoxaline-6-amine derivatives (e.g., 6-aminoquinoxaline).

  • Aldehyde : Formaldehyde or substituted aldehydes.

  • Ammonia : Aqueous or gaseous NH₃.

Reaction Conditions :

  • Solvent: Ethanol or water.

  • Temperature: 80–120°C.

  • Duration: 6–24 hours.

The mechanism proceeds via initial formation of a diimine intermediate from the 1,2-dicarbonyl and ammonia, followed by cyclization with the aldehyde . While this method is versatile, yields for the target compound are moderate (40–60%) due to competing side reactions .

Wallach Synthesis Approach

The Wallach method utilizes aniline derivatives and glyoxal to construct the imidazole ring. For this compound:

  • Quinoxaline-6-amine reacts with glyoxal in acetic acid.

  • Cyclization is promoted by ammonium acetate.

Optimized Parameters :

ParameterValue
Molar Ratio (Glyoxal:Amine)1.2:1
CatalystNH₄OAc (20 mol%)
SolventAcetic acid
Yield55–65%

This method avoids harsh conditions but requires precise stoichiometry to prevent over-oxidation .

Dehydrogenation of Imidazolines

Imidazolines serve as precursors for imidazoles via oxidative dehydrogenation. Synthesis involves:

  • Imidazoline Formation : 6-Aminoquinoxaline reacts with ethylene diamine in the presence of POCl₃ to form 4,5-dihydro-1H-imidazol-2-amine intermediates .

  • Oxidation : Catalytic dehydrogenation using Pd/C or MnO₂ at 150–200°C.

Key Considerations :

  • Oxidation efficiency depends on the catalyst loading (5–10 wt%).

  • Yields improve under inert atmospheres (e.g., N₂), reaching 70–75% .

Cyclocondensation with N-Acetyl Ethylene Urea

A novel approach adapted from brimonidine synthesis involves N-acetyl ethylene urea as a cyclizing agent:

Procedure :

  • Step 1 : 6-Aminoquinoxaline reacts with N-acetyl ethylene urea in POCl₃ at 55–60°C for 40 hours.

  • Step 2 : Hydrolysis with methanolic NaOH yields the free base.

Performance Metrics :

MetricValue
Intermediate Yield50–60%
Final Product Purity>98% (HPLC)

This method avoids chromatographic purification, making it scalable for industrial production .

Metal-Catalyzed Cross-Coupling Reactions

Recent advances employ transition-metal catalysts to streamline synthesis:

Palladium-Catalyzed Amination :

  • Reagents : 6-Chloroquinoxaline and 2-aminoimidazoline.

  • Conditions : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃, toluene, 110°C.

  • Yield : 68–72% .

Copper-Mediated Coupling :

  • Reagents : 6-Iodoquinoxaline and imidazoline-2-amine.

  • Conditions : CuI (10 mol%), 1,10-phenanthroline, K₃PO₄, DMF, 100°C.

  • Yield : 60–65% .

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction Time (h)ScalabilityCost Efficiency
Debus-Radziszewski40–606–24ModerateHigh
Wallach55–6512–18HighModerate
Imidazoline Dehydrogenation70–758–12LowLow
N-Acetyl Ethylene Urea50–6040HighModerate
Pd-Catalyzed Amination68–7224ModerateLow

The N-acetyl ethylene urea method balances yield and scalability, whereas metal-catalyzed routes offer higher efficiency but require costly catalysts .

Industrial-Scale Production Considerations

Challenges :

  • POCl₃ Handling : Corrosive and moisture-sensitive; requires specialized reactors.

  • Byproduct Management : Phosphorus-containing waste necessitates neutralization.

Optimization Strategies :

  • Continuous flow reactors reduce reaction times by 30%.

  • Solvent recovery systems (e.g., toluene distillation) enhance cost efficiency .

Emerging Methodologies

Microwave-Assisted Synthesis :

  • Reduces reaction times to 1–2 hours with comparable yields (60–65%) .

  • Enables solvent-free conditions using deep eutectic solvents (e.g., choline chloride-urea) .

Biocatalytic Approaches :

  • Enzymatic cyclization using alkane-oxidizing bacteria (e.g., Rhodococcus erythropolis) achieves 40–50% yields under mild conditions .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce imidazoline derivatives .

Applications De Recherche Scientifique

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine has several scientific research applications:

Mécanisme D'action

The mechanism of action of N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine involves its interaction with α2-Adrenoceptors. These receptors are part of the G protein-coupled receptor family and play a role in regulating neurotransmitter release. By binding to these receptors, the compound can modulate various physiological processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Brimonidine belongs to a class of imidazoline derivatives with modifications on the quinoxaline ring and the imidazoline moiety. Below is a detailed comparison with its structural analogs, therapeutic alternatives, and related impurities:

Structural Analogs

5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine (CAS 91147-46-5)
  • Structure: Chlorine replaces bromine at the quinoxaline C5 position.
  • Molecular Weight : 247.69 g/mol (vs. 292.14 g/mol for brimonidine).
  • Synthesis: Requires chlorination instead of bromination during quinoxaline functionalization .
N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinoxalin-6-amine (CAS 91147-45-4)
  • Structure : Methyl group replaces bromine at C3.
  • Molecular Weight : 227.27 g/mol.
  • Properties : Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility .
  • Activity : Likely diminished α₂-agonism due to the absence of bromine’s electron-withdrawing effects .

Therapeutic Alternatives

Clonidine
  • Structure: Dichlorophenyl group instead of bromoquinoxaline; retains imidazoline moiety.
  • Activity: Non-selective α₂/imidazoline receptor agonist; used systemically for hypertension but causes sedation and hypotension .
  • Key Difference : Broader systemic effects limit topical use compared to brimonidine .
Apraclonidine
  • Structure: Dichlorobenzene with an amino group; imidazoline derivative.
  • Activity : More α₂-selective than clonidine; used topically for glaucoma but with higher allergy risk .

Impurities and Degradation Products

Impurity A (N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, CAS 91147-43-2)
  • Structure : Lacks the C5 bromine.
  • Impact : Reduced pharmacological activity due to absence of bromine’s electronic effects .
Impurity E (1-(5-bromoquinoxalin-6-yl)guanidine)
  • Structure : Guanidine replaces imidazoline.
  • Impact : Alters receptor binding; likely inactive as an α₂-agonist .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Substituent (Quinoxaline C5) Key Pharmacological Property Solubility
Brimonidine 292.14 Bromine α₂-adrenergic agonist (IOP reduction) Freely soluble (H₂O)
5-Chloro analog (CAS 91147-46-5) 247.69 Chlorine Potential α₂-agonist (untested) Moderate (H₂O)
5-Methyl analog (CAS 91147-45-4) 227.27 Methyl Likely reduced activity Low (H₂O)
Clonidine 230.10 Dichlorophenyl Systemic α₂-agonist (hypertension) Soluble (H₂O)
Apraclonidine 281.55 Dichlorobenzene + amino Topical α₂-agonist (glaucoma) Soluble (H₂O)

Key Research Findings

  • Structure-Activity Relationship (SAR) : Bromine at C5 is critical for brimonidine’s α₂-receptor affinity and selectivity. Halogen removal (e.g., Impurity A) abolishes activity .
  • Therapeutic Profile : Brimonidine’s topical efficacy and safety surpass clonidine due to reduced systemic absorption .
  • Synthetic Challenges : Bromination steps require precise control to avoid impurities like 5-chloro or des-bromo derivatives .

Activité Biologique

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine is a compound that has garnered attention due to its structural similarity to known pharmacological agents, particularly its analogue, Brimonidine, which is utilized as an antiglaucoma medication. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C11H11N5
  • Molecular Weight : 213.24 g/mol
  • IUPAC Name : this compound

This compound primarily acts as an α2-Adrenoceptor agonist , similar to Brimonidine. This interaction is significant in the modulation of neurotransmitter release and has implications for various therapeutic applications, particularly in ophthalmology for the treatment of glaucoma .

Anticancer Activity

Recent studies have indicated that quinoxaline derivatives, including this compound, exhibit notable anticancer properties. A comprehensive evaluation of quinoxaline derivatives revealed:

CompoundCell Line TestedIC50 (μM)Activity Description
This compoundMALME-M (melanoma)55.75% growth inhibitionModerate inhibition observed
Other quinoxaline derivativesMCF-7 (breast cancer)IC50 = 22.11 ± 13.3High activity compared to controls
Quinoxaline analogsHCT116 (colon carcinoma)IC50 = 4.4Significant cytotoxicity

These results suggest that structural modifications in quinoxaline derivatives can enhance their biological activity against various cancer cell lines .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. Research indicates that compounds targeting α2-Adrenoceptors may help in reducing neuronal damage in conditions such as Alzheimer’s disease by modulating neurotransmitter systems .

Case Studies and Research Findings

Several studies have documented the biological activities associated with quinoxaline derivatives:

  • Antitumor Activity : In a study evaluating various quinoxaline analogs, one compound demonstrated an IC50 value of 2.5 μM against specific tumor cell lines. This highlights the potential of these compounds in developing effective cancer therapies .
  • Mechanistic Insights : Research has shown that the presence of certain functional groups on the quinoxaline ring can significantly influence the biological activity. For instance, electron-withdrawing groups have been linked to increased potency against cancer cells .
  • Pharmacological Applications : The structural similarities with Brimonidine suggest potential applications in treating conditions beyond glaucoma, including anxiety and depression through adrenergic modulation .

Q & A

How can the crystal structure of N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine be determined experimentally?

Methodological Answer:
To resolve the crystal structure, single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX system (e.g., SHELXS for structure solution and SHELXL for refinement) to analyze diffraction data . Key steps include:

  • Growing high-quality single crystals via solvent evaporation or diffusion.
  • Collecting intensity data with a diffractometer (Mo/Kα radiation).
  • Solving the phase problem using direct methods (SHELXS) and refining with SHELXL.
  • Analyzing hydrogen-bonding networks using graph-set notation to classify interactions (e.g., D(2) motifs for dimeric associations) .
  • Validate the structure using R-factors and residual electron density maps.

What advanced analytical techniques are recommended for identifying impurities in this compound?

Methodological Answer:
Impurity profiling requires hyphenated techniques:

  • HPLC-MS : Use a C18 column with a gradient mobile phase (e.g., acetonitrile/ammonium formate buffer). Compare retention times and mass spectra against certified reference standards (e.g., ACI 020801 for Impurity A) .
  • NMR Spectroscopy : Employ 1H^1H- and 13C^13C-NMR to detect trace impurities via signal splitting or unexpected peaks.
  • Elemental Analysis : Confirm stoichiometry deviations caused by halogenated byproducts (e.g., bromine content via combustion analysis).

How does this compound inhibit serotonin transport, and how can this mechanism be validated?

Methodological Answer:
The compound acts as an α2-adrenoceptor agonist, indirectly modulating serotonin transporter (SERT) activity via Ca2+^{2+}-dependent pathways . Experimental validation includes:

  • Synaptosomal Uptake Assays : Isolate mouse forebrain synaptosomes, pre-incubate with UK14304 (10–100 µM), and measure 3H^3H-5-HT uptake.
  • Kinetic Analysis : Calculate KmK_m and VmaxV_{max} shifts to confirm non-competitive inhibition.
  • Calcium Dependency : Repeat assays in Ca2+^{2+}-free buffers or with Ca2+^{2+}-channel blockers (e.g., nifedipine) to assess ion dependency.
  • In Vivo Chronoamperometry : Monitor 5-HT clearance rates in rodent brains post-administration.

What computational strategies predict the compound’s interaction with α2-adrenergic receptors?

Methodological Answer:
Combine molecular docking and density-functional theory (DFT):

  • Docking Simulations : Use AutoDock Vina or Schrödinger to model ligand-receptor binding. Optimize the imidazoline moiety’s interaction with Asp113 in the receptor’s active site.
  • DFT Calculations : Apply hybrid functionals (e.g., B3LYP) to study electronic properties, such as charge distribution in the quinoxaline ring, which influences binding affinity .
  • Molecular Dynamics (MD) : Simulate receptor-ligand complexes in lipid bilayers to assess stability over 100+ ns trajectories.

How can researchers resolve discrepancies in reported binding affinities across studies?

Methodological Answer:
Address variability via:

  • Standardized Assay Conditions : Use uniform buffer pH (7.4), temperature (37°C), and receptor isoforms (e.g., α2A vs. α2B).
  • Radioligand Binding Assays : Compare KiK_i values using 3H^3H-rauwolscine as a competitive ligand.
  • Meta-Analysis : Aggregate data from multiple studies (e.g., using PRISMA guidelines) to identify outliers and normalize results using Z-score analysis.

What experimental approaches characterize the compound’s supramolecular interactions in solid-state forms?

Methodological Answer:
Analyze crystal packing via:

  • Hydrogen-Bonding Analysis : Identify N–H⋯N and C–H⋯π interactions using Mercury software. Classify motifs (e.g., R22_2^2(8) rings) .
  • Thermogravimetric Analysis (TGA) : Assess stability and solvate formation (e.g., hydrates) by monitoring mass loss upon heating.
  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphism.

How can in vitro findings on this compound’s neurochemical effects be translated to in vivo models?

Methodological Answer:
Bridge in vitro and in vivo studies via:

  • Microdialysis : Measure extracellular 5-HT levels in rodent prefrontal cortex post-administration.
  • Behavioral Assays : Test intra-ocular pressure reduction in glaucoma models (e.g., hypertonic saline-induced ocular hypertension) .
  • Pharmacokinetic Profiling : Determine bioavailability and blood-brain barrier penetration using LC-MS/MS.

What strategies optimize the synthesis of analogs for structure-activity relationship (SAR) studies?

Methodological Answer:
Focus on regioselective modifications:

  • Bromine Substitution : Replace the 5-bromo group with Cl or F via Buchwald-Hartwig amination.
  • Imidazoline Ring Modifications : Introduce methyl groups at the 4,5-positions to alter conformational flexibility .
  • High-Throughput Screening : Use parallel synthesis to generate libraries and test α2-receptor binding via fluorescence polarization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
Reactant of Route 2
Reactant of Route 2
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.